molecular formula C14H11BrO2 B3261104 Benzyl 3-bromobenzoate CAS No. 339094-04-1

Benzyl 3-bromobenzoate

Cat. No.: B3261104
CAS No.: 339094-04-1
M. Wt: 291.14 g/mol
InChI Key: CSKNCPXUVGBSDG-UHFFFAOYSA-N
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Description

Benzyl 3-bromobenzoate is a chemical compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 . The IUPAC name for this compound is this compound . It is typically stored at temperatures between 0-8°C .


Synthesis Analysis

Benzyl halides, such as this compound, are widely used as alkylation reagents in drug synthesis . A simple derivatization HPLC-UV method has been developed for the analysis of residual trace benzyl halides in drug substances . This method uses 1-(4-Nitrophenyl) piperazine (4-NPP) as a new derivatization reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11BrO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

This compound, being a benzyl halide, can undergo various reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The bromine atom on the benzyl group can be replaced by other groups in these reactions .

Scientific Research Applications

1. Radical Stable Protecting Groups

Benzyl 3-bromobenzoate and its derivatives have been explored for their potential as hydroxyl protecting groups that can withstand radical brominating conditions. This application is significant in organic synthesis, particularly in the protection of sensitive hydroxyl groups during radical reactions (Liotta et al., 1997).

2. Synthesis of Heterocyclic Compounds

In 2018, research demonstrated the use of aryl 2-bromobenzoates in the synthesis of benzo[c]chromen-6-ones and their analogues through microwave-assisted cyclization. This process highlights the role of bromobenzoates in constructing complex heterocyclic structures, which are often key components in pharmaceuticals (Dao et al., 2018).

3. Development of Antitubulin Agents

A study in 2014 focused on synthesizing a library of 3-(α-styryl)-benzo[b]thiophenes, which involved the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization. These compounds were evaluated for their antiproliferative properties, demonstrating the potential of bromobenzoate derivatives in the development of antitumor agents (Tréguier et al., 2014).

4. Selective Removal of Benzyl Ethers

Research has shown that anhydrous ferric chloride can selectively remove benzyl ethers from carbohydrates containing p-bromobenzoate esters without affecting the bromine atoms. This specificity is crucial in carbohydrate chemistry, where selective deprotection is often needed (Padrón & Vázquez, 1995).

5. Synthesis of Potential Antigen Inhibitors

A study in 2007 synthesized ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates from 3-bromobenzoic acid. These compounds were identified as potential antigen 85C inhibitors, indicating the role of bromobenzoates in synthesizing biologically active molecules (Frlan et al., 2007).

Safety and Hazards

Benzyl 3-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

benzyl 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKNCPXUVGBSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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The title compound was prepared in a similar manner to that described in Reference Example 7 using 3-bromobenzoic acid instead of 3-bromophenol and benzyl bromide instead of 1-bromopentane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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